molecular formula C7H9ClN2O2S B3136409 3-Amino-4-chloro-N-methylbenzenesulfonamide CAS No. 41607-87-8

3-Amino-4-chloro-N-methylbenzenesulfonamide

Cat. No.: B3136409
CAS No.: 41607-87-8
M. Wt: 220.68 g/mol
InChI Key: HQCSMPOAVQPAQQ-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol. This compound has garnered significant attention in scientific research due to its potential implications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with methylamine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides .

Scientific Research Applications

3-Amino-4-chloro-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound can inhibit carbonic anhydrase IX, making it a potential candidate for cancer treatment.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-methylbenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death). The compound targets the enzyme’s active site, preventing its normal function and thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

3-Amino-4-chloro-N-methylbenzenesulfonamide is unique due to its specific substitution pattern and its ability to inhibit carbonic anhydrase IX selectively. This selectivity makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-amino-4-chloro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCSMPOAVQPAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-chloro-N-methyl-3-nitrobenzenesulfonamide (6.35 g, 25.3 mmol) in EtOH (150 mL) and water (50.0 mL) was treated with iron (14.15 g, 253 mmol) and NH4Cl (13.55 g, 253 mmol) and heated at 90° C. for 4 hours before being cooled and filtered through celite. The filter cake was washed with EtOAc and the combined filtrate was filtered again to remove precipitated NH4Cl before being concentrated. The resulting crude material was partitioned between 350 ml EtOAc and 50 ml saturated aqueous NaHCO3. The organic layer was washed with brine, dried over MgSO4, concentrated and subjected to flash column chromatography (330 g silica gel, 0-15% EtOAc/DCM) to afford 3-amino-4-chloro-N-methylbenzenesulfonamide (5.60 g, 100%) as a light yellow crystalline solid. 1H NMR (400 MHz, MeOD) δ ppm 7.39 (d, J=8.28 Hz, 1 H), 7.27 (d, J=2.26 Hz, 1 H), 7.03 (dd, J=8.28, 2.26 Hz, 1 H), 2.54 (s, 3 H). MS 221.0 (M+H+).
Quantity
6.35 g
Type
reactant
Reaction Step One
Name
Quantity
13.55 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
14.15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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